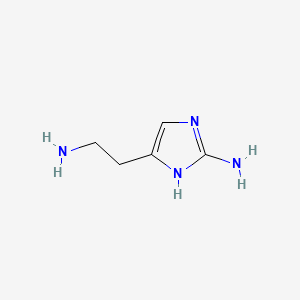

5-(2-aminoethyl)-1H-imidazol-2-amine

Description

Contextualization within Imidazole (B134444) Chemistry and Derivatives

The imidazole ring is a five-membered heterocycle containing two non-adjacent nitrogen atoms. This aromatic ring system is a crucial component of many biologically important molecules, including the amino acid histidine and the neurotransmitter histamine (B1213489). The electronic properties of the imidazole ring allow it to act as both a proton donor and acceptor, making it a versatile component in biological interactions.

Derivatives of imidazole are a vast and diverse group of compounds with a wide array of applications. The 2-aminoimidazole moiety, in particular, is a key structural feature found in numerous natural products, especially marine alkaloids. These natural compounds often exhibit potent biological activities, which has spurred significant interest in the synthesis and study of related synthetic derivatives. 5-(2-aminoethyl)-1H-imidazol-2-amine, also known as 2-aminohistamine, is a structurally significant member of this family, combining the 2-aminoimidazole core with an ethylamine (B1201723) side chain, a feature also present in histamine.

Significance as a Research Subject and Pharmacophore

The 2-aminoimidazole unit is recognized as a "privileged" scaffold in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This makes compounds containing this moiety, such as this compound, valuable as starting points for drug discovery programs. The 2-aminoimidazole core is often considered a bioisostere of guanidine (B92328), acylguanidine, and other functional groups, offering similar hydrogen bonding capabilities but with different physicochemical properties that can be advantageous for drug development. sigmaaldrich.com

The significance of this compound and its analogs as research subjects stems from their potential to modulate the activity of various enzymes and receptors. The structural similarity to endogenous molecules like histamine suggests potential interactions with biological systems, which has driven research into its pharmacological profile. The pyrrole-2-aminoimidazole alkaloids, a large family of marine natural products, showcase the diverse biological activities associated with this core structure, including antimicrobial, anti-biofilm, and anticancer effects.

Overview of Research Trajectories on the Compound and Related Structures

Research involving this compound and its derivatives has followed several key trajectories:

Enzyme Inhibition: A significant area of research has focused on the design of 2-aminoimidazole derivatives as enzyme inhibitors. For example, derivatives have been investigated as inhibitors of arginase, an enzyme involved in the urea (B33335) cycle and implicated in conditions like asthma and cardiovascular disease. The 2-aminoimidazole moiety is explored for its ability to interact with the metal center in the enzyme's active site.

Anticancer Drug Discovery: The 2-aminoimidazole scaffold is present in several natural products with anticancer properties. This has inspired the synthesis and evaluation of derivatives of this compound as potential anticancer agents. Research in this area often focuses on their ability to inhibit protein kinases, such as Src family kinases, which are often overactive in cancer cells.

Antimicrobial and Anti-biofilm Agents: Marine alkaloids containing the 2-aminoimidazole core have demonstrated potent activity against bacteria and the formation of biofilms. This has led to research into synthetic analogs, including those related to this compound, as potential new antimicrobial agents to combat antibiotic resistance.

Neuropharmacology: Given the structural relationship to histamine, there is an interest in the neurological effects of 2-aminoimidazole derivatives. Research has explored the interaction of these compounds with various receptors in the central nervous system, including serotonin (B10506) (5-HT) receptors.

Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 39050-13-0 | echemi.comchemscene.com |

| Molecular Formula | C5H10N4 | echemi.com |

| Molecular Weight | 126.16 g/mol | echemi.com |

| Boiling Point | 376.9°C at 760 mmHg | echemi.com |

| Flash Point | 209.7°C | echemi.com |

| Density | 1.264 g/cm³ | echemi.com |

| Refractive Index | 1.644 | echemi.com |

Research on Derivatives of this compound

The 2-aminoimidazole scaffold is a versatile platform for the development of new bioactive compounds. The following table highlights some examples of research on its derivatives.

| Derivative Class | Target | Key Findings | Source |

|---|---|---|---|

| 2-Amino-thiazole derivatives | Anticancer (K562 leukemia cells) | Some derivatives showed potent and selective antiproliferative activity with IC50 values in the micromolar range. | nih.gov |

| 2-Amino-1H-benzo[d]imidazole derivatives | VEGFR-2 kinase inhibitors | A series of derivatives were identified as potent inhibitors of VEGFR-2, with some compounds showing IC50 values in the nanomolar range. | |

| 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides | Antiprotozoal | These compounds were designed as benznidazole (B1666585) analogues and showed predicted activity against Trichomonas. | mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

5-(2-aminoethyl)-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c6-2-1-4-3-8-5(7)9-4/h3H,1-2,6H2,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWGQCUSLDPUFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)N)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192302 | |

| Record name | 2-Aminohistamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39050-13-0 | |

| Record name | 2-Aminohistamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039050130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminohistamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Chemical Structure Elucidation Methodologies

Systematic and Common Nomenclature Considerations

The nomenclature of a chemical compound is critical for its unambiguous identification in scientific literature and databases. The compound with the chemical structure featuring a 2-aminoethyl group attached to the 5-position of a 2-aminoimidazole ring is systematically named 5-(2-aminoethyl)-1H-imidazol-2-amine . echemi.combldpharm.comfluorochem.co.uk This name is in accordance with the International Union of Pure and Applied Chemistry (IUPAC) guidelines, which prioritize the principal functional groups and the numbering of the heterocyclic ring.

Another systematic name found in chemical databases is 1H-Imidazole-4-ethanamine, 2-amino- . chemscene.com This name treats the imidazole (B134444) as the parent structure with an ethanamine substituent. The numbering of the imidazole ring can vary depending on the tautomeric form, which is a common characteristic of such heterocyclic systems. wikipedia.org

The compound is commonly indexed in chemical supplier catalogs and databases under its IUPAC name or CAS (Chemical Abstracts Service) Registry Number. The CAS number for the free base form of the compound is 39050-13-0 . echemi.combldpharm.comfluorochem.co.uk It is also available as salts, such as the oxalate (B1200264) salt (CAS 1989659-34-8) biosynth.com and the dihydrochloride (B599025) salt (CAS 89026-16-4). bldpharm.com There are no widely recognized trivial or common names for this specific molecule.

Advanced Spectroscopic Techniques for Structural Confirmation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the ethyl chain, the imidazole ring, and the amino groups. The protons on the carbon adjacent to the imidazole ring and the amino group (the ethyl chain) would likely appear in the range of δ 2.5-3.0 ppm, deshielded by the adjacent nitrogen atoms. researchgate.net The imidazole ring proton (at C4) would resonate further downfield, typically in the aromatic region. The protons of the NH and NH₂ groups are expected to be broad signals and their chemical shift can vary depending on the solvent and concentration. researchgate.net

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. The carbons of the ethyl group are expected in the aliphatic region (δ 20-40 ppm). The carbons of the imidazole ring would be found significantly downfield due to their aromaticity and the presence of electronegative nitrogen atoms, with the C2 carbon bearing the amino group appearing at a high chemical shift (potentially >150 ppm), which is characteristic for 2-aminoimidazole systems. chemicalbook.com

Predicted NMR Data This table is based on general principles and data from similar compounds.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -CH₂- (adjacent to imidazole) | ~2.7 | ~25 |

| -CH₂- (adjacent to NH₂) | ~2.9 | ~40 |

| Imidazole C4-H | ~6.5 | ~115 |

| Imidazole C5 | - | ~130 |

| Imidazole C2 | - | ~155 |

| -NH₂ (on ethyl group) | Variable, broad | - |

| -NH₂ (on imidazole ring) | Variable, broad | - |

| Imidazole N-H | Variable, broad | - |

Advanced Mass Spectrometry (MS/MS Fragmentation Analysis)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₅H₁₀N₄), the exact mass is 126.09100 u. echemi.com The nominal molecular weight is 126.16 g/mol . echemi.com

In an MS experiment, the molecule would be ionized to form a molecular ion [M]⁺ or a protonated molecule [M+H]⁺. A key fragmentation pathway for amines is the alpha-cleavage, where the bond between the carbon atoms of the ethyl group could break. This would lead to the formation of a stable, resonance-stabilized imidazolyl-methyl cation. Another likely fragmentation would be the loss of the amino group from the ethyl side chain.

Predicted Major Fragments in Mass Spectrometry This table is based on general fragmentation rules for amines and imidazoles.

| m/z (mass-to-charge ratio) | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 127 | [C₅H₁₁N₄]⁺ | Protonated molecular ion [M+H]⁺ |

| 110 | [C₅H₈N₃]⁺ | Loss of NH₃ from the ethyl side chain |

| 96 | [C₄H₆N₃]⁺ | Alpha-cleavage, loss of CH₂NH₂ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the primary amine (N-H stretching and bending), the imidazole ring (N-H and C=N stretching), and the alkyl chain (C-H stretching). Primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹. rsc.org The N-H bending vibration for a primary amine appears around 1650-1580 cm⁻¹. rsc.org The C-N stretching of aliphatic amines is observed in the 1250-1020 cm⁻¹ range. rsc.org The imidazole N-H stretch gives a broad band, while C=N and C=C stretching vibrations of the ring would appear in the 1500-1650 cm⁻¹ region.

Predicted Characteristic IR Absorption Bands This table is based on established vibrational frequencies for the relevant functional groups.

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3300-3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100-3300 | N-H Stretch (broad) | Imidazole Ring |

| 2850-2960 | C-H Stretch | Ethyl Group (-CH₂CH₂-) |

| 1650-1580 | N-H Bend | Primary Amine (-NH₂) |

| 1500-1650 | C=N and C=C Stretch | Imidazole Ring |

| 1250-1020 | C-N Stretch | Aliphatic Amine |

| 910-665 | N-H Wag (broad) | Primary/Secondary Amine |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. Imidazole itself has a UV absorption maximum (λmax) around 206-209 nm. wikipedia.orgmdpi.com The presence of the amino group at the C2 position, which acts as an auxochrome, is expected to cause a bathochromic (red) shift to a longer wavelength. Studies on 2-aminoimidazole have shown it to be photostable with absorption in the mid-range UV light. nih.gov Related compounds like 2-aminobenzimidazole (B67599) show absorption maxima around 280 nm. researchgate.net Therefore, it is predicted that this compound would exhibit a primary absorption band in the range of 210-280 nm, corresponding to π→π* transitions within the substituted imidazole ring.

Crystallographic Analysis for Solid-State Structure (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This analysis provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

A review of the available scientific literature and crystallographic databases did not yield any specific crystal structure data for this compound or its simple salts. While crystal structures for more complex imidazole derivatives have been published, core.ac.ukresearchgate.net data for the title compound is not available. Such an analysis would be valuable to confirm the planar structure of the imidazole ring, the conformation of the aminoethyl side chain, and the extensive hydrogen-bonding network expected due to the presence of multiple amine and imidazole nitrogen atoms.

X-ray Diffraction Studies

To date, a comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), and the broader scientific literature reveals a notable absence of single-crystal X-ray diffraction studies specifically for the compound this compound in its free base or common salt forms (e.g., dihydrochloride or oxalate).

The process of X-ray diffraction analysis, were it to be performed, would involve several key steps. Initially, the synthesis and purification of this compound would be required, followed by the growth of high-quality single crystals suitable for diffraction experiments. This is often a challenging step, requiring careful control of conditions such as solvent, temperature, and concentration.

Once a suitable crystal is obtained, it would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, would be collected by a detector. The analysis of the positions and intensities of the diffracted X-rays allows for the determination of the unit cell parameters, space group, and ultimately, the precise coordinates of each atom within the crystal lattice.

While no specific crystallographic data for this compound is currently available, the following table outlines the typical parameters that would be determined from such a study.

| Crystallographic Parameter | Description | Typical Information Yielded |

|---|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. | Fundamental symmetry of the crystal lattice. |

| Space Group | The space group provides a complete description of the symmetry of the crystal structure. | Detailed internal symmetry, including translational symmetry elements. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the unit cell edges and the angles between them. | The size and shape of the repeating unit of the crystal. |

| Volume (V) | The volume of the unit cell. | Used in the calculation of the crystal density. |

| Z | The number of molecules per unit cell. | Information about the packing of molecules in the crystal. |

| Calculated Density (ρ) | The theoretical density of the crystal. | A physical property derived from the crystal structure. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | An indicator of the quality and reliability of the solved structure. |

Conformational Analysis in Crystalline State

The conformation of a molecule in its crystalline state is dictated by a combination of intramolecular forces (such as steric hindrance and electronic effects) and intermolecular interactions (including hydrogen bonding and van der Waals forces) within the crystal lattice. A detailed conformational analysis of this compound would be contingent on the availability of its crystal structure.

A hypothetical conformational analysis would focus on several key aspects:

Tautomerism of the Imidazole Ring: The 2-aminoimidazole moiety can exist in different tautomeric forms. X-ray diffraction would pinpoint the specific tautomer present in the crystalline state.

Orientation of the Aminoethyl Side Chain: The conformation of the ethyl chain, described by the C-C-C-N torsion angle, would be a primary focus. This would reveal whether the side chain adopts an extended (anti) or a folded (gauche) conformation.

Hydrogen Bonding Network: The presence of multiple hydrogen bond donors (the amino groups and the imidazole N-H) and acceptors (the imidazole nitrogen atoms) suggests that an extensive hydrogen bonding network would be a dominant feature of the crystal packing. This network would play a crucial role in stabilizing a particular conformation.

The following interactive table presents a hypothetical summary of the key conformational features that would be analyzed from a crystal structure.

| Structural Feature | Description of Analysis | Potential Findings |

|---|---|---|

| Imidazole Ring Planarity | Assessment of the deviation of the imidazole ring atoms from a least-squares plane. | Confirmation of the aromaticity and planarity of the heterocyclic ring. |

| Side Chain Torsion Angles | Measurement of the dihedral angles along the aminoethyl side chain (e.g., N-C-C-C). | Determination of the preferred staggered or eclipsed conformations and the overall shape of the side chain. |

| Intramolecular Hydrogen Bonding | Analysis of short contacts between hydrogen bond donors and acceptors within the same molecule. | Identification of any internal hydrogen bonds that stabilize a specific conformation. |

| Intermolecular Interactions | Characterization of hydrogen bonds, π-π stacking, and other non-covalent interactions between adjacent molecules in the crystal lattice. | Understanding of the crystal packing and the forces that govern the solid-state assembly. |

Synthetic Methodologies and Chemical Derivatization of 5 2 Aminoethyl 1h Imidazol 2 Amine

Synthetic Pathways and Strategies

The construction of the 5-(2-aminoethyl)-1H-imidazol-2-amine scaffold relies on established principles of organic synthesis, focusing on the formation of the imidazole (B134444) ring and the introduction of the requisite functional groups.

Retrosynthetic Analysis

A retrosynthetic approach to this compound involves disconnecting the target molecule at key bonds to identify simpler, readily available starting materials. The primary disconnection points are within the imidazole ring and at the carbon-carbon bond of the aminoethyl side chain.

A logical disconnection of the 2-aminoimidazole core points towards a reaction between a guanidine (B92328) equivalent and an α-haloketone or a related three-carbon synthon. The guanidino group provides the N-C-N unit, while the three-carbon component supplies the backbone of the imidazole ring.

Further disconnection of the aminoethyl side chain suggests a precursor with a protected amine, such as a Boc-protected aminoethyl group, to prevent unwanted side reactions during the imidazole ring formation. This leads to precursors like a protected 4-amino-2-butanone derivative.

Precursor Identification and Optimization

The successful synthesis of this compound hinges on the selection and optimization of appropriate precursors. Key starting materials that have been explored include cyanamide (B42294) and various protected forms of 4-amino-2-butanone.

One documented synthetic route utilizes Cyanamide as the source for the 2-amino group of the imidazole ring. This is reacted with a suitable three-carbon synthon to construct the heterocyclic core. The optimization of this step involves controlling the reaction conditions, such as temperature and solvent, to favor the desired cyclization and minimize the formation of byproducts.

The use of a protected aminoethyl fragment is crucial for achieving high yields and purity. Tert-butyl N-(2-bromoethyl)carbamate serves as a valuable precursor for introducing the protected aminoethyl side chain. The tert-butoxycarbonyl (Boc) protecting group is stable under many reaction conditions used for imidazole synthesis and can be readily removed in a subsequent step. Optimization of the alkylation reaction involving this precursor focuses on the choice of base and solvent to ensure efficient and selective N-alkylation.

While not explicitly detailed in the direct synthesis of the target molecule in the provided context, N-methylimidazole can be considered a starting point for more complex derivatizations, although it would require significant functional group manipulations to arrive at the desired product.

Yield Optimization and Process Efficiency

Key strategies for yield optimization include:

Reaction Condition Optimization: Systematic screening of reaction parameters such as temperature, reaction time, solvent, and catalyst loading is essential. For instance, in the cyclization step to form the imidazole ring, the choice of base and its stoichiometry can significantly impact the yield.

Purification Techniques: Efficient purification methods at each stage are crucial to remove impurities that could interfere with subsequent reactions. This can involve crystallization, chromatography, or distillation.

The following table summarizes some general optimization parameters for related imidazole syntheses that can be applied to the target molecule:

| Parameter | Optimization Strategy | Rationale |

| Solvent | Screening of polar aprotic (e.g., DMF, acetonitrile) and protic (e.g., ethanol) solvents. | To enhance solubility of reactants and facilitate the desired reaction pathway. |

| Temperature | Optimization to balance reaction rate and selectivity. | Higher temperatures may increase reaction speed but can also lead to decomposition or side product formation. |

| Base | Screening of inorganic (e.g., K2CO3, NaH) and organic (e.g., triethylamine) bases. | To facilitate deprotonation and nucleophilic attack while minimizing side reactions. |

| Catalyst | Investigation of different Lewis or Brønsted acids/bases for cyclization steps. | To lower the activation energy and improve the rate and selectivity of the ring-forming reaction. |

Advanced Synthetic Approaches

Modern synthetic chemistry emphasizes the development of environmentally benign and highly selective methods. These principles are being increasingly applied to the synthesis of heterocyclic compounds like this compound.

Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. For the synthesis of 2-aminoimidazoles, several greener alternatives to traditional methods are being explored.

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, or using water or deep eutectic solvents (DESs), can significantly reduce waste and the use of hazardous materials. mdpi.comnih.gov For instance, the synthesis of 2-aminoimidazoles has been reported in deep eutectic solvents, which are biodegradable and have low toxicity. mdpi.comnih.gov

Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields. bath.ac.uk This technique provides rapid and uniform heating, often leading to cleaner reactions with fewer side products. While not specifically documented for the target molecule, its application to the synthesis of related imidazoles suggests its potential.

Heterogeneous Catalysis: The use of solid-supported catalysts simplifies product purification as the catalyst can be easily removed by filtration. This also allows for the potential recycling and reuse of the catalyst, making the process more economical and sustainable. For example, ZrO2–Al2O3 has been used as an efficient and eco-friendly catalyst for the synthesis of 2,4,5-trisubstituted imidazoles. rsc.org

The following table highlights some green chemistry approaches applicable to 2-aminoimidazole synthesis:

| Green Chemistry Principle | Application in 2-Aminoimidazole Synthesis | Potential Benefits |

| Alternative Solvents | Use of water or Deep Eutectic Solvents (DESs) like choline (B1196258) chloride/urea (B33335). mdpi.comnih.gov | Reduced use of volatile organic compounds (VOCs), lower toxicity, and potential for solvent recycling. mdpi.comnih.gov |

| Energy Efficiency | Microwave-assisted organic synthesis (MAOS). bath.ac.uk | Shorter reaction times, increased yields, and reduced energy consumption compared to conventional heating. bath.ac.uk |

| Catalysis | Use of reusable heterogeneous catalysts like supported metal oxides. rsc.org | Simplified product isolation, catalyst recyclability, and reduced waste. rsc.org |

Catalytic Methods for Enhanced Selectivity

The development of highly selective catalytic methods is crucial for the efficient synthesis of specifically substituted imidazoles. Catalysts can control the regioselectivity of the cyclization reaction, leading to the desired isomer in high purity.

For the synthesis of 2-aminoimidazoles, various catalytic systems have been investigated:

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysts have been employed in the synthesis of substituted 2-aminoimidazoles through C-C and C-N bond-forming reactions. nih.gov These methods offer a high degree of control over the substitution pattern.

Lewis and Brønsted Acid Catalysis: The cyclocondensation reaction to form the imidazole ring can be effectively catalyzed by both Lewis and Brønsted acids. These catalysts activate the carbonyl group towards nucleophilic attack by the guanidine nitrogen, facilitating the ring closure. The choice of catalyst can influence the reaction rate and selectivity.

Organocatalysis: The use of small organic molecules as catalysts is a growing area in green chemistry. For instance, certain amines and their derivatives can catalyze the formation of the imidazole ring through iminium ion activation.

The selective synthesis of 2,5-disubstituted imidazoles can be achieved by carefully choosing the starting materials and the catalytic system. The catalyst plays a key role in directing the cyclization to favor the desired regioisomer.

Solid-Phase Synthesis Adaptations

While specific literature detailing the solid-phase synthesis of this compound is not prevalent, the principles can be adapted from established protocols for related structures, such as pyrrole-imidazole polyamides. caltech.edu Solid-phase synthesis offers significant advantages in terms of purification and automation, making it a valuable strategy for creating libraries of analogues.

An adapted solid-phase approach would likely involve immobilizing a suitable precursor onto a solid support, such as a Boc-β-alanine-Pam resin. The imidazole ring could be constructed on the resin, or a pre-formed, suitably protected imidazole derivative could be attached. The synthesis would proceed through a series of iterative cycles of deprotection and coupling steps to build the final molecule. For instance, a manual solid-phase protocol typically involves a dichloromethane (B109758) (DCM) wash, removal of a tert-Butoxycarbonyl (Boc) protecting group with trifluoroacetic acid (TFA), followed by washes and coupling with an activated monomer. caltech.edu High coupling yields, often exceeding 99%, can be achieved through these optimized protocols. caltech.edu Cleavage from the resin, commonly achieved by aminolysis, would then release the desired product in high yield and purity. caltech.edu

| Step | Description | Reagents/Conditions | Purpose |

| 1. Resin Preparation | Loading a protected precursor onto a solid support. | Boc-protected amino acid, Pam resin, coupling agents. | Anchoring the molecule for synthesis. |

| 2. Deprotection | Removal of the Boc protecting group from the amine. | TFA/DCM/thiophenol. | To expose the amine for the next coupling step. |

| 3. Coupling | Addition of the next monomer unit. | Activated monomer (e.g., Boc-Im-acid), DCC, HOBt, DIEA. | Elongation of the molecular chain. |

| 4. Iteration | Repeating deprotection and coupling cycles. | As above. | To build the complete target molecule. |

| 5. Cleavage | Releasing the final compound from the resin. | Aminolysis (e.g., with (N,N-dimethylamino)propylamine). | To obtain the free product. |

| This table outlines a generalized workflow for solid-phase synthesis adapted for imidazole-containing compounds, based on established methodologies for similar structures. caltech.edu |

Chemical Derivatization for Research Purposes

The structure of this compound, featuring a primary alkylamine, a 2-amino group on the imidazole ring, and the imidazole ring itself, offers multiple sites for chemical modification. Derivatization is a key strategy for developing analogues and molecular probes to explore biological systems.

Functionalization of Amine Moieties

The compound possesses two distinct amine groups: the primary amine of the ethylamine (B1201723) side chain and the 2-amino group, which is part of a guanidine-like system within the 2-aminoimidazole moiety. Both are nucleophilic and can be targeted for functionalization, although their reactivity differs.

Acylation and Sulfonylation: The primary amine is readily acylated or sulfonylated by reacting with acid chlorides, anhydrides, or sulfonyl chlorides under basic conditions. This is a common strategy for creating amide and sulfonamide derivatives. For example, in analogous systems like 2-aminothiazoles, the amino group can be readily reacted with acid chlorides to form the corresponding amides. nih.gov

Schiff Base Formation: The primary amine can undergo condensation with aldehydes and ketones to form Schiff bases (imines). This reaction is often reversible. For instance, the synthesis of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols involves the reaction of a primary amine on the benzimidazole (B57391) ring with various aromatic aldehydes. nih.gov

Alkylation: Direct alkylation of the amines can be achieved using alkyl halides, though this can sometimes lead to mixtures of mono-, di-, and even quaternary ammonium (B1175870) salts. Reductive amination offers a more controlled method for mono-alkylation.

Modification of Imidazole Ring System

The imidazole ring is an aromatic heterocycle with two nitrogen atoms, providing opportunities for modification. longdom.org

N-Alkylation/N-Arylation: The nitrogen atoms of the imidazole ring can be alkylated or arylated. The location of substitution (N-1 or N-3) can depend on the existing substituents and reaction conditions.

Electrophilic Substitution: While the imidazole ring is electron-rich, the presence of the amino group can influence the regioselectivity of electrophilic substitution reactions like halogenation or nitration.

Metal Coordination: The nitrogen atoms of the imidazole ring are excellent ligands for metal ions. nih.gov This property can be used to form metal complexes, which may have applications in catalysis or as therapeutic agents. The imidazole ring has a notable coordination affinity for ions such as Pt(II), Cu(II), and Fe(III). nih.gov

Ring Transformation: More complex modifications can involve transformations of the imidazole ring itself. For example, synthetic routes involving the denitrogenative transformation of 5-amino-1,2,3-triazoles can lead to the formation of functionalized 1H-imidazole derivatives. mdpi.com This approach involves an intramolecular cyclization followed by triazole ring opening to afford substituted imidazoles. mdpi.com

Synthesis of Analogues and Conjugates

The synthesis of analogues and conjugates of this compound is a key area of research for developing new chemical entities with tailored properties. This often involves combining the derivatization strategies mentioned above.

Side-Chain Modification: Analogues can be created by altering the length or branching of the ethylamine side chain. For example, histamine-related compounds have been synthesized where the length of the aliphatic chain was varied. nih.gov

Heterocyclic Core Variation: The imidazole ring can be replaced with other five-membered heterocycles to explore the impact of the core structure. In a study on carbonic anhydrase activators, the imidazole ring of histamine (B1213489) was replaced with isosteres like 1,2,4-triazole (B32235) or 1,3,4-oxadiazole. nih.gov

Conjugation to Other Molecules: The primary amine provides a convenient handle for conjugation to other molecules, such as fluorescent dyes, biotin, or larger biomolecules like peptides, to create research tools and probes.

| Analogue Type | Synthetic Strategy | Example Precursors/Reagents | Reference |

| N-Acylated Analogue | Acylation of the primary amine. | Acetyl chloride, Benzoyl chloride. | nih.gov |

| Schiff Base Analogue | Condensation of the primary amine with an aldehyde. | Aromatic aldehydes (e.g., benzaldehyde). | nih.gov |

| Ring-Substituted Analogue | Ring transformation from a triazole precursor. | 5-amino-1,2,3-triazole derivatives, HCl, alcohols. | mdpi.com |

| Bioisosteric Analogue | Replacement of the imidazole core. | Synthesis of triazole or oxadiazole heterocycles. | nih.gov |

| This table summarizes various strategies for synthesizing analogues of this compound for research purposes. |

Reactivity and Reaction Mechanisms of 5 2 Aminoethyl 1h Imidazol 2 Amine

Electrophilic and Nucleophilic Reactivity of the Imidazole (B134444) Ring

The imidazole ring in 5-(2-aminoethyl)-1H-imidazol-2-amine is characterized by significant aromaticity and the presence of multiple nitrogen atoms, which dictate its reactivity. ajol.info The ring itself is amphoteric and susceptible to both electrophilic and nucleophilic attack. ajol.info

The 2-amino group is a strong electron-donating group, which significantly increases the electron density of the imidazole ring, making it highly activated towards electrophilic substitution. This activating effect is most pronounced at the C4 and C5 positions. Electrophiles will preferentially react at these positions, provided they are not sterically hindered.

Reactions of the Aminoethyl Side Chain

The aminoethyl side chain possesses a primary aliphatic amine, which exhibits reactivity typical of such functional groups. This primary amine can readily undergo a variety of common organic reactions:

N-Acylation: Reaction with acid chlorides or anhydrides in the presence of a base will form the corresponding amide. For example, amides have been formed by acetylating similar aminoethyl-substituted thiazoles. nih.gov

N-Alkylation: The primary amine can be alkylated by reaction with alkyl halides, although controlling the degree of alkylation (to mono-, di-, or tri-alkylated products) can be challenging.

Schiff Base Formation: Condensation with aldehydes or ketones will yield the corresponding imine (Schiff base).

Reductive Amination: The primary amine can be used in reductive amination reactions with carbonyl compounds to form secondary amines.

The reactivity of this side chain is crucial in synthetic chemistry for modifying the molecule's properties or linking it to other molecular scaffolds. The length of the side chain between the imidazole ring and the terminal amine has been shown to influence biological activity in related N-substituted imidazolines. nih.gov

Oxidation and Reduction Pathways

The electron-rich nature of the 2-aminoimidazole ring makes it susceptible to oxidation. Forced degradation studies on other complex molecules containing an imidazole moiety have shown that the ring can undergo base-mediated autoxidation or oxidation in the presence of reagents like hydrogen peroxide. nih.gov These oxidative pathways can lead to the formation of various degradation products, potentially involving ring opening or the introduction of carbonyl groups. nih.gov Attempts to oxidize side chains on related 2-aminoimidazole compounds have sometimes resulted in the decomposition of the entire molecule, highlighting the ring's sensitivity. nih.gov

Conversely, the aromatic imidazole ring is generally stable and resistant to reduction under standard catalytic hydrogenation conditions. The double bonds within the aromatic system are not easily reduced without harsh conditions that would likely also affect other functional groups in the molecule.

Coordination Chemistry and Metal Ion Interactions (e.g., Ligand Properties, Complex Formation)

This compound is an excellent candidate as a chelating ligand for a wide range of metal ions. It possesses multiple potential donor sites:

The imine nitrogen of the imidazole ring. wikipedia.org

The exocyclic 2-amino group.

The primary amine of the aminoethyl side chain.

This arrangement allows the molecule to act as a polydentate ligand, binding to a single metal ion through multiple atoms. Coordination involving the ring's imine nitrogen and the side-chain's primary amine would form a stable six-membered chelate ring. The 2-amino group could also participate in coordination, potentially leading to even more complex structures.

Numerous studies have demonstrated the ability of imidazole, benzimidazole (B57391), and 2-aminoimidazole derivatives to form stable complexes with transition metals such as copper(II), nickel(II), zinc(II), and silver(I). nih.govjocpr.comnih.govnih.gov In these complexes, the imidazole derivative typically coordinates to the metal center through its tertiary nitrogen atom. jocpr.com The resulting metal complexes often exhibit distinct geometries, such as tetrahedral or square planar, depending on the metal ion and the stoichiometry of the ligand. jocpr.com

Degradation Pathways in Model Systems (e.g., hydrolytic stability, photolytic degradation)

Hydrolytic Stability: The core structure of this compound, consisting of C-C, C-N, and N-H single bonds and an aromatic imidazole ring, is expected to be largely stable to hydrolysis under neutral and moderately acidic or basic conditions. The amide-like 2-aminoimidazole system is generally stable.

Photolytic Degradation: Imidazole-containing compounds can be sensitive to photodegradation when in solution. nih.gov Studies on related structures have shown that exposure to high-intensity or UV light can initiate degradation. nih.gov The degradation mechanisms can be complex, but potential pathways include:

Photo-oxidation: In the presence of oxygen, light can promote the oxidation of the electron-rich imidazole ring, similar to the chemical oxidation pathways mentioned earlier. nih.gov

Radical-mediated reactions: Photolysis can lead to the formation of radical intermediates, which can then undergo a variety of reactions, including dimerization or reaction with solvent molecules.

Ring cleavage: Sufficiently high-energy light could potentially lead to the cleavage of the imidazole ring. Studies on the degradation of imidazole-based ionic liquids have identified direct photolysis as a contributing degradation mechanism. nih.gov

Theoretical and Computational Studies on 5 2 Aminoethyl 1h Imidazol 2 Amine

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its geometry, stability, and electronic nature.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to determine optimized molecular geometries, bond lengths, and bond angles. For a molecule like 5-(2-aminoethyl)-1H-imidazol-2-amine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), would be performed to find the lowest energy structure. tandfonline.commdpi.com The results of such calculations provide a detailed picture of the molecule's three-dimensional shape. Studies on related imidazole (B134444) derivatives and 2-amino-2-imidazoline have shown that DFT accurately predicts geometric parameters that align well with experimental data when available. tandfonline.comresearchgate.net

Illustrative Optimized Geometrical Parameters

The following table presents a hypothetical set of optimized bond lengths and angles for this compound, based on typical values derived from DFT calculations on imidazole and ethylamine (B1201723) fragments.

| Parameter | Atoms Involved | Illustrative Value |

|---|---|---|

| Bond Length (Å) | N1-C2 | 1.34 |

| C2-N3 | 1.34 | |

| N3-C4 | 1.38 | |

| C4-C5 | 1.36 | |

| C5-N1 | 1.37 | |

| Bond Angle (°) | N1-C2-N3 | 110.0 |

| C2-N3-C4 | 107.5 | |

| N3-C4-C5 | 109.0 | |

| C4-C5-N1 | 105.5 | |

| C5-N1-C2 | 108.0 |

Molecular orbital analysis provides critical insights into the chemical reactivity and kinetic stability of a molecule. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring and the amino groups, which are the principal sites for electron donation. Conversely, the LUMO would likely be distributed across the imidazole ring, representing the most favorable region for accepting an electron.

Other analytical tools like the Electron Localization Function (ELF) and Localized Orbital Locator (LOL) offer a more detailed view of electron pairing and localization, helping to distinguish between covalent bonds, lone pairs, and core electrons.

Illustrative Frontier Orbital Energies

This table shows representative HOMO and LUMO energies for imidazole derivatives, which can be used to estimate the properties of the target molecule. irjweb.comresearchgate.net

| Parameter | Illustrative Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.2 | Represents the energy of the highest-energy electrons available to be donated. |

| LUMO Energy | -1.8 | Represents the energy of the lowest-energy orbital available to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.4 | A larger gap indicates higher kinetic stability and lower chemical reactivity. irjweb.com |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution of a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.dedeeporigin.com The MEP is mapped onto the electron density surface, with different colors representing varying electrostatic potentials. Typically, red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue signifies areas of positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent intermediate potentials. researchgate.netwolfram.com

For this compound, the MEP map would be expected to show strong negative potential (red) around the nitrogen atoms of the imidazole ring and the lone pairs of the amino groups, identifying them as the primary sites for protonation and electrophilic attack. uni-muenchen.de The areas around the hydrogen atoms, particularly those of the amino groups, would exhibit positive potential (blue), making them susceptible to interaction with nucleophiles.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, the primary source of conformational flexibility is the ethylamine side chain. The rotation around the C-C and C-N bonds of this chain leads to various rotamers, such as gauche and anti conformations.

A detailed conformational analysis would involve systematically rotating the key dihedral angles and calculating the energy of each resulting conformer. This process generates a potential energy surface, or energy landscape, which reveals the most stable, low-energy conformations and the energy barriers between them. uq.edu.au Studies on similar flexible molecules show that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. rsc.org In the case of this compound, a hydrogen bond between the terminal amino group and a nitrogen atom of the imidazole ring could lead to a folded, low-energy conformer.

Molecular Dynamics Simulations for Solution Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. biorxiv.org For this compound, an MD simulation in an aqueous environment would provide invaluable insights into its behavior in a biological context.

By simulating the molecule surrounded by water molecules, researchers can observe how it interacts with the solvent, the formation and dynamics of its hydration shell, and the stability of intramolecular and intermolecular hydrogen bonds. nih.govresearchgate.net For instance, detailed Car-Parrinello molecular dynamics (CPMD) simulations on histamine (B1213489), a closely related molecule, have elucidated the nature of its hydration and the dynamics of hydrogen bonding between its amino groups and the surrounding water. researchgate.netacs.org Such simulations would reveal which of the nitrogen atoms in this compound are more likely to act as hydrogen bond donors or acceptors in solution, which is crucial for its interaction with biological targets. biorxiv.org

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are widely used to predict spectroscopic properties, which can aid in the identification and characterization of molecules.

DFT calculations can be used to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The accuracy of these predictions has been shown to be high, especially when conformational isomerism is taken into account. rsc.orgnih.gov For this compound, theoretical calculations would predict distinct chemical shifts for each proton and carbon atom, based on their unique electronic environments. researchgate.netresearchgate.net

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts

The following table provides an example of predicted NMR chemical shifts for this compound, based on typical values for similar functional groups.

| Atom Type | Position | Illustrative Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Imidazole CH | 6.5 - 7.5 |

| NH (imidazole) | 10.0 - 12.0 | |

| CH₂ (ethyl) | 2.5 - 3.5 | |

| NH₂ (amino) | 1.5 - 3.0 | |

| ¹³C | Imidazole C=N | 140 - 150 |

| Imidazole C-C/C-N | 115 - 135 | |

| Ethyl CH₂ | 30 - 45 |

Similarly, theoretical calculations can predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. These calculations help in assigning specific vibrational modes, such as N-H stretching, C-N stretching, and ring deformation modes, to the experimentally observed spectral bands. nih.govkbhgroup.in Studies on histamine have used this approach to distinguish between the N-H stretching vibrations of the imidazole ring and the ethylamine side chain. nih.govacs.org

Illustrative Predicted Vibrational Frequencies

| Vibrational Mode | Illustrative Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch (Amine and Imidazole) | 3300 - 3500 |

| C-H Stretch (Aliphatic and Aromatic) | 2850 - 3100 |

| C=N Stretch (Imidazole Ring) | 1550 - 1650 |

| C-N Stretch | 1250 - 1350 |

| Ring Deformation | 800 - 1000 |

In Silico Modeling of Molecular Interactions

In silico modeling provides a powerful lens through which the dynamic and intricate dance between a ligand like this compound and its receptor can be visualized and analyzed at an atomic level. These computational techniques are essential for predicting how the compound fits within the receptor's binding pocket and for quantifying the forces that stabilize this interaction.

The prediction of the binding mode of this compound to the histamine H2 receptor is primarily achieved through ligand-protein docking simulations. This process involves several key steps:

Receptor Model Construction: Since the experimental structure of the H2R has not been determined, a three-dimensional model is typically built using homology modeling. This technique uses the known crystal structures of related G protein-coupled receptors (GPCRs), such as bovine rhodopsin or the human β2-adrenergic and A2a adenosine (B11128) receptors, as templates. nih.gov The amino acid sequence of the human H2R (UniProt accession number: P25021) is aligned with the template sequence to construct a reliable 3D model. rjlbpcs.comuniprot.org

Ligand Preparation: The 3D structure of this compound is generated and its energy is minimized to obtain a stable conformation. Quantum chemical studies suggest that amthamine (B1667264) interacts with the receptor as a monocation in an extended conformation. nih.gov This specific protonation state is critical for its activity and is used in docking simulations.

Docking Simulation: The prepared ligand is then computationally "docked" into the binding site of the H2R model. Algorithms like AutoDock are used to explore numerous possible orientations and conformations of the ligand within the binding pocket, scoring each based on a set of energy-based criteria. rjlbpcs.comnih.gov

Predicted Interactions and Key Residues:

Docking and mutagenesis studies on the H2R have identified several key amino acid residues that are critical for agonist binding. The ethylammonium (B1618946) side chain of histamine and its analogs, including this compound, is anchored by a crucial aspartic acid residue in the third transmembrane domain (TM3). The imidazole ring (or in amthamine's case, the aminothiazole ring) forms hydrogen bonds with other residues deeper in the binding pocket.

Based on studies of histamine and H2R antagonists, the following residues are predicted to be essential for the binding of this compound: nih.govmdpi.com

| Predicted Interacting Residue | Transmembrane Helix (TM) | Predicted Interaction Type | Role in Binding |

| Asp98 (D3.32) | TM3 | Ionic Bond / Hydrogen Bond | Anchors the positively charged ethylamino side chain. nih.govmdpi.com |

| Asp186 (D5.42) | TM5 | Hydrogen Bond | Interacts with the heteroaromatic ring system. nih.govmdpi.com |

| Tyr250 (Y6.51) | TM6 | Hydrogen Bond | Forms a hydrogen bond with the agonist. |

| Asn159 | TM4 | Hydrogen Bond | Stabilizes the ligand-receptor complex. nih.gov |

| Val99, Phe254 | TM3, TM6 | Hydrophobic Interaction | Provides additional stability through non-polar contacts. nih.gov |

The data in this table is based on computational models and mutagenesis studies of the histamine H2 receptor with various ligands. nih.govmdpi.com

Quantum chemical studies further propose a specific activation model where the double-bonded nitrogen atom of the aminothiazole ring in amthamine accepts a proton from a donor site on the receptor, highlighting the precise electronic and structural requirements for agonism. nih.gov

Once a plausible binding mode is predicted, the strength and nature of the non-covalent interactions that hold the ligand in the receptor's binding site can be quantified using various computational methods. These interactions, though individually weak, collectively determine the binding affinity of the ligand. The primary non-covalent forces at play are electrostatic interactions, hydrogen bonds, van der Waals forces, and hydrophobic interactions.

Methods for Interaction Energy Calculation:

Symmetry-Adapted Perturbation Theory (SAPT): SAPT is a highly accurate quantum mechanical method that calculates the interaction energy directly, avoiding the potential errors of subtractive methods. A key advantage of SAPT is its ability to decompose the total interaction energy into physically meaningful components. nih.govresearchgate.net

The primary components of the interaction energy as determined by SAPT are:

| Energy Component | Description |

| Electrostatics | The classical Coulombic interaction between the static charge distributions of the ligand and the protein. |

| Exchange (Pauli Repulsion) | A short-range repulsive term arising from the quantum mechanical requirement that the electron clouds of the two molecules cannot occupy the same space. |

| Induction (Polarization) | The attractive interaction resulting from the distortion of the electron cloud of one molecule by the electric field of the other. |

| Dispersion (London Forces) | An attractive force arising from the correlated fluctuations of electron clouds in the interacting molecules. |

This table describes the fundamental components of non-covalent interaction energy as calculated by Symmetry-Adapted Perturbation Theory. nih.govresearchgate.net

While specific energy values for the interaction of this compound with the H2R are not widely published, these theoretical methods provide the framework for such an analysis. By applying these computational tools, researchers can gain a detailed understanding of why amthamine is a potent and selective H2 agonist, paving the way for the rational design of future therapeutic compounds.

Advanced Analytical Methodologies for 5 2 Aminoethyl 1h Imidazol 2 Amine

Chromatographic Separation and Purification Techniques

Chromatography remains the cornerstone for the separation and purification of complex mixtures. For 5-(2-aminoethyl)-1H-imidazol-2-amine, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) offer high resolution and sensitivity.

HPLC is a premier technique for the analysis of non-volatile or thermally unstable compounds like this compound. Method development focuses on optimizing stationary phase, mobile phase composition, and detection parameters to achieve efficient separation and quantification.

Stationary Phase Selection: Reversed-phase columns, such as C8 and C18, are frequently employed for the separation of polar, amine-containing compounds. nih.govakademisains.gov.mytandfonline.com These columns, packed with silica particles bonded with alkyl chains, provide hydrophobic surfaces that interact with the analyte. The choice between C8 and C18 depends on the desired retention, with the longer C18 chains generally offering greater retention for less polar compounds. For imidazole-containing analytes, C8 columns have demonstrated excellent performance. nih.govresearchgate.net

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier. The pH of the buffer is a critical parameter, as it controls the ionization state of the amine and imidazole (B134444) functional groups, thereby influencing retention time and peak shape. A slightly acidic pH, such as 3.2, is often used to ensure the amine groups are protonated, which can lead to better peak symmetry on silica-based columns. nih.govresearchgate.net Common organic modifiers include acetonitrile and methanol, with their ratio to the aqueous buffer adjusted to control the elution strength. nih.govtandfonline.com For instance, a mobile phase of methanol and 0.025 M potassium dihydrogen phosphate (B84403) (KH2PO4) in a 70:30 (v/v) ratio has been successfully used for separating imidazole compounds. nih.govresearchgate.net

Detection: UV detection is a common and robust method for compounds containing a chromophore. The imidazole ring exhibits UV absorbance, with detection wavelengths typically set between 210 nm and 300 nm. nih.govresearchgate.net For enhanced sensitivity and specificity, especially in complex matrices, HPLC coupled with mass spectrometry (HPLC-MS) is the method of choice, providing molecular weight and structural information.

| Parameter | Typical Conditions for Related Imidazole Compounds | Reference |

|---|---|---|

| Stationary Phase | Reversed-Phase C8 or C18 (e.g., Thermo Scientific® BDS Hypersil C8) | nih.govtandfonline.comresearchgate.net |

| Mobile Phase | Methanol: 0.025 M KH2PO4 (70:30, v/v), pH 3.2 | nih.govresearchgate.net |

| Flow Rate | 1.0 mL/min | nih.govtandfonline.com |

| Detection | UV at 210-300 nm | nih.govresearchgate.net |

| Column Temperature | Ambient to 30 °C | researchgate.netptfarm.pl |

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. However, this compound, like other biogenic amines, is non-volatile due to its polar functional groups and relatively high molecular weight. akademisains.gov.my Therefore, a crucial prerequisite for GC analysis is a derivatization step to convert the analyte into a more volatile and thermally stable form.

Derivatization Strategies: The primary and secondary amine groups in the molecule are the primary targets for derivatization.

Silylation: This involves replacing the active hydrogen atoms in the amine groups with a trimethylsilyl (TMS) group. N,O-bis(trimethylsilyl)acetamide (BSA) is a common silylating agent used for this purpose. The reaction is typically carried out by heating the analyte with BSA, followed by direct injection of the derivatized product into the GC system. akademisains.gov.myresearchgate.net

Acylation: This method introduces an acyl group, often a perfluoroacyl group, which significantly increases volatility and enhances detection sensitivity, particularly with an electron capture detector (ECD). Reagents such as pentafluoropropionic anhydride (PFPA) react with the amine groups to form stable, volatile derivatives suitable for GC-MS analysis. nih.govmdpi.com

The choice of derivatization reagent depends on the detector being used and the required sensitivity. Following derivatization, the volatile product is separated on a capillary column (e.g., BPX-5) and detected, most commonly by a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for structural confirmation. akademisains.gov.my

| Derivatization Method | Reagent | Typical Reaction Conditions | Reference |

|---|---|---|---|

| Silylation | N,O-bis(trimethylsilyl)acetamide (BSA) | Heat at 80°C for 10 min | akademisains.gov.myresearchgate.net |

| Acylation | Pentafluoropropionic anhydride (PFPA) | Heat at 65°C for 30 min | nih.govmdpi.com |

Capillary Electrophoresis offers an alternative separation mechanism based on the differential migration of charged species in an electric field. It is characterized by high separation efficiency, short analysis times, and minimal sample consumption. For this compound, which is cationic at low pH, CE is a highly suitable technique.

The separation is typically performed in a fused-silica capillary filled with a background electrolyte (BGE), which is often a buffer solution. Key parameters influencing the separation include the pH and concentration of the BGE, the applied voltage, and the capillary temperature. For biogenic amines, a low pH buffer, such as 20 mM phosphate buffer at pH 2.5, is often used to ensure the analytes are fully protonated and migrate towards the cathode. nih.gov Detection is commonly achieved by UV-Vis spectrophotometry, measuring the analyte's absorbance as it passes the detector window.

Quantitative Determination Techniques

Beyond chromatographic methods that combine separation with quantification, several techniques can be employed for the direct quantitative determination of this compound, often after a derivatization reaction.

Spectrophotometry is a widely accessible and cost-effective technique for quantitative analysis. The method relies on measuring the absorbance of light by a chromophoric compound according to the Beer-Lambert law. Since the native absorbance of this compound may not be sufficiently selective or sensitive, especially in the visible spectrum, derivatization is typically employed to yield a colored product with a distinct absorbance maximum.

The primary amine groups of the molecule are reactive sites for derivatization with various chromogenic reagents:

Ninhydrin: This is a classic reagent for the detection and quantification of primary amines and amino acids. microbenotes.com Ninhydrin reacts with the primary amine groups at elevated temperatures to form a deep blue-violet colored product known as Ruhemann's purple, which is typically measured spectrophotometrically around 570 nm. nih.govresearchgate.net

o-Phthalaldehyde (OPA): OPA reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) under alkaline conditions to form a highly fluorescent isoindole product. pjsir.orgnih.gov This product also has a distinct UV absorbance around 335-340 nm, allowing for spectrophotometric quantification. pjsir.orgnih.gov The reaction is rapid, often completing within minutes at room temperature. nih.gov

The development of a spectrophotometric method involves optimizing parameters such as pH, reagent concentration, reaction time, and temperature to ensure a stable and reproducible colorimetric response.

| Reagent | Principle | Wavelength (λmax) | Reference |

|---|---|---|---|

| Ninhydrin | Reacts with primary amines to form Ruhemann's purple | ~570 nm | nih.govresearchgate.net |

| o-Phthalaldehyde (OPA) | Reacts with primary amines in the presence of a thiol to form an isoindole adduct | ~340 nm | pjsir.orgnih.gov |

Electrochemical methods offer high sensitivity and selectivity for the detection of electroactive compounds, including biogenic amines. mdpi.com These techniques measure the change in an electrical property (current or potential) resulting from the oxidation or reduction of the analyte at an electrode surface.

Voltammetric and Amperometric Methods: These are the most common electrochemical techniques for amine detection. In voltammetry, the potential applied to a working electrode is varied, and the resulting current is measured. The oxidation of the amine or imidazole moiety of this compound will produce a peak current at a specific potential, which is proportional to its concentration. lupinepublishers.com In amperometry, a constant potential is applied, and the current is monitored over time.

Modified Electrodes: To enhance sensitivity and selectivity, and to reduce the overpotential required for oxidation, chemically modified electrodes are often used. The surface of a standard electrode, such as a glassy carbon electrode (GCE), can be modified with materials that catalyze the oxidation of the analyte. mdpi.com Examples include polymeric films of ruthenium oxide/hexacyanoruthenate or nanomaterials like carbon nanotubes. nih.govmdpi.comresearchgate.net These modifications can lead to a significant increase in the signal-to-noise ratio, enabling detection at very low concentrations. mdpi.com For instance, a ruthenium-coated GCE has been shown to effectively electrocatalyze the oxidation of heterocyclic amines at an applied potential of +1.05 V. nih.gov

Mass Spectrometry-Based Quantification (e.g., LC-ESI-ToF, MALDI-ToF MS)

The quantitative analysis of this compound and related imidazole-containing compounds is frequently accomplished using mass spectrometry (MS) coupled with chromatographic separation techniques. Liquid chromatography-electrospray ionization-time of flight (LC-ESI-ToF) mass spectrometry and matrix-assisted laser desorption/ionization-time of flight (MALDI-ToF) mass spectrometry are powerful methods for this purpose, offering high sensitivity, selectivity, and mass accuracy.

Liquid Chromatography-Electrospray Ionization-Time of Flight (LC-ESI-ToF) Mass Spectrometry

LC-ESI-ToF MS is a robust platform for the quantification of polar compounds like this compound from complex mixtures. The liquid chromatography system separates the analyte from other components in the sample matrix prior to its introduction into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique that is particularly suitable for polar and thermally labile molecules, generating protonated molecules (e.g., [M+H]⁺) with minimal fragmentation. This is crucial for quantitative accuracy.

The time-of-flight (ToF) mass analyzer then separates the ions based on their mass-to-charge ratio (m/z) by measuring the time it takes for them to travel through a flight tube. Modern ToF instruments provide high resolution and mass accuracy (<5 ppm), which aids in the confident identification and differentiation of the target analyte from isobaric interferences. nih.gov Quantification is typically achieved by integrating the peak area of the extracted ion chromatogram (XIC) corresponding to the analyte's exact mass. LC-ESI-MS/MS is often preferred for quantification due to its superior sensitivity and repeatability. nih.govresearchgate.net

For instance, in the analysis of a structurally related compound, 1-(2-aminoethyl)-3-methyl-1H-imidazol-3-ium (MIEA⁺), used as a label for carbohydrates, LC-ESI-ToF MS demonstrated high sensitivity, with detection limits in the low picomole to high femtomole range. researchgate.net This highlights the suitability of the technique for detecting low-abundance imidazole derivatives.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-ToF) Mass Spectrometry

MALDI-ToF MS is another valuable tool, particularly for the analysis of larger molecules or for high-throughput screening. In this technique, the analyte is co-crystallized with a matrix material on a target plate. nih.gov A pulsed laser irradiates the spot, causing the matrix to absorb energy and desorb, carrying the analyte molecules into the gas phase as ions. nih.gov The ToF analyzer then measures their m/z.

While MALDI-ToF MS is more commonly used for the qualitative analysis of large biomolecules like proteins and peptides, it can be adapted for the quantitative analysis of smaller molecules. nih.govmdpi.com Its application in quantifying small amines often requires derivatization to improve ionization efficiency and shift the analyte's mass into a clearer region of the spectrum. As with LC-ESI-ToF, MIEA⁺-labeled glycans have been successfully analyzed using MALDI-ToF MS, demonstrating the technique's utility for imidazole-containing structures. researchgate.net

| Parameter | LC-ESI-ToF MS | MALDI-ToF MS |

|---|---|---|

| Sample Introduction | Liquid chromatography eluent | Co-crystallized with a matrix on a target plate |

| Ionization | Electrospray Ionization (ESI), soft ionization in solution | Matrix-Assisted Laser Desorption/Ionization (MALDI), soft ionization in solid state |

| Typical Analytes | Small to large polar molecules, peptides, proteins | Primarily large biomolecules (proteins, peptides, nucleic acids), but adaptable for smaller molecules |

| Key Advantages | Excellent for complex mixtures, high sensitivity, good reproducibility, easily coupled to separation techniques. nih.govresearchgate.net | High throughput, tolerance to some salts, suitable for large molecules, simple sample preparation. mdpi.com |

| Key Limitations | Susceptible to matrix effects (ion suppression/enhancement), requires soluble samples. nih.gov | Lower resolution than ESI-ToF for small molecules, potential for matrix interference, quantification can be challenging. nih.gov |

Sample Preparation and Matrix Effects in Analysis

The accuracy and reliability of quantifying this compound using mass spectrometry are heavily dependent on effective sample preparation and the management of matrix effects.

Sample Preparation

The primary goal of sample preparation is to extract the analyte from its matrix, remove interfering substances, and concentrate it to a level suitable for analysis. scispace.com For amine-containing compounds in complex biological or food samples, this is a critical step. helsinki.fi Common techniques include:

Solid-Phase Extraction (SPE): This is a widely used technique that offers advantages over traditional liquid-liquid extraction (LLE), such as higher analyte recovery, improved selectivity, and reduced use of organic solvents. scispace.com For a basic compound like this compound, cation-exchange SPE cartridges can be particularly effective.

Protein Precipitation: For biological samples like plasma or serum, precipitating proteins with organic solvents (e.g., acetonitrile) or acids (e.g., trichloroacetic acid) is a common first step to remove the bulk of the proteinaceous matrix.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, originally developed for pesticide analysis in food, involves an extraction and cleanup step and has been adapted for a wide range of analytes and matrices. nih.gov

Matrix Effects

The matrix effect is the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix. bataviabiosciences.com This phenomenon is a major concern in ESI-MS, where it can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification. nih.govnih.gov The complexity of the sample matrix directly influences the severity of these effects. scispace.com

For example, endogenous components in plasma or complex mixtures in food samples can interfere with the ionization of the target amine, leading to under- or overestimation of its true concentration. nih.govscispace.com It is therefore essential to evaluate and mitigate matrix effects during method development.

| Strategy | Description |

|---|---|

| Effective Sample Cleanup | Implementing robust extraction and cleanup procedures (e.g., SPE) to remove interfering matrix components before analysis. scispace.com |

| Chromatographic Separation | Optimizing the LC method to chromatographically separate the analyte from the majority of matrix components. |

| Matrix-Matched Calibration | Preparing calibration standards in a blank matrix that is identical to the sample matrix to compensate for signal suppression or enhancement. nih.gov |

| Use of Internal Standards | Adding a stable isotope-labeled (SIL) version of the analyte to samples and standards. SIL internal standards co-elute with the analyte and experience similar matrix effects, allowing for accurate correction. |

| Standard Addition | Spiking the sample with known concentrations of the analyte to create a calibration curve within the sample itself, which directly accounts for the matrix effect in that specific sample. scispace.com |

Derivatization for Enhanced Detectability (e.g., for carbohydrate analysis)

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For a compound like this compound, and particularly in applications like carbohydrate analysis, derivatization can significantly enhance detectability by mass spectrometry and improve chromatographic separation. nih.govresearchgate.net

In the context of carbohydrate analysis, native sugars often exhibit poor ionization efficiency in ESI-MS and lack a chromophore for UV detection. researchgate.netnih.gov Derivatization at the reducing end of a carbohydrate with a labeling reagent containing an amine group, such as this compound, can be achieved through a process called reductive amination. This process introduces a tag that improves the analytical characteristics of the sugar.

A closely related compound, 1-(2-aminoethyl)-3-methyl-1H-imidazol-3-ium (MIEA⁺), has been synthesized and used as a multifunctional label for N-glycans. researchgate.net The key advantages of using such an imidazole-based tag include:

Enhanced Ionization Efficiency: The presence of the imidazole ring, especially when quaternized to form an imidazolium salt, provides a permanent positive charge. This significantly enhances the ionization efficiency in positive-mode ESI-MS, leading to much lower detection limits compared to commonly used labels like 2-aminobenzamide (2-AB). researchgate.net

Improved Chromatographic Separation: The tag can alter the polarity of the analyte, improving its retention and separation on specific column chemistries, such as hydrophilic interaction liquid chromatography (HILIC), which is commonly used for glycan analysis. researchgate.net

The choice of derivatization reagent is critical and depends on the analyte and the analytical technique. nih.gov For amine-containing compounds themselves, reagents can be used to target the primary amine groups to improve chromatographic behavior or introduce fluorescent or UV-absorbing moieties.

| Reagent | Target Functional Group | Purpose of Derivatization | Analytical Technique |

|---|---|---|---|

| Dansyl Chloride | Primary and secondary amines | Adds a fluorescent and highly ionizable group. nih.gov | LC-MS, Fluorescence Detection |

| o-Phthalaldehyde (OPA) | Primary amines (in the presence of a thiol) | Forms a fluorescent derivative. nih.gov | LC with Fluorescence Detection |

| 1-phenyl-3-methyl-5-pyrazolone (PMP) | Reducing end of carbohydrates | Enhances ionization efficiency and provides a UV chromophore. nih.gov | LC-MS, HPLC-UV |

| 1-(2-aminoethyl)-3-methyl-1H-imidazol-3-ium (MIEA⁺) | Reducing end of carbohydrates | Provides a permanent positive charge for enhanced ESI-MS sensitivity. researchgate.net | LC-ESI-ToF, MALDI-ToF MS |

Molecular Interactions and Mechanistic Roles in Biological Systems Non Clinical Focus

Enzymatic Transformations and Biocatalysis involving the Compound

The enzymatic processing of 5-(2-aminoethyl)-1H-imidazol-2-amine and structurally related molecules is central to understanding their biological activity. This includes their formation within metabolic pathways and their ability to modulate enzyme function as substrates, inhibitors, or activators.

While direct metabolic studies on this compound are not extensively detailed in the literature, the metabolic fate of its close structural analog, histamine (B1213489), provides a valuable reference. Histamine, chemically known as 2-(1H-imidazol-4-yl)ethanamine, is a well-known biogenic amine derived from the enzymatic decarboxylation of the amino acid L-histidine by L-histidine decarboxylase. nih.govmdpi.comresearchgate.net This conversion is a key step in the synthesis of a crucial signaling molecule from an essential amino acid. researchgate.net

Once formed, histamine is degraded through two primary pathways:

N-methylation: Catalyzed by histamine-N-methyltransferase, this pathway forms N-methylhistamine, which is further oxidized to N-methylimidazoleacetic acid. mdpi.comresearchgate.net

Oxidative deamination: Mediated by diamine oxidase, this process converts histamine to imidazoleacetic acid. mdpi.comresearchgate.net